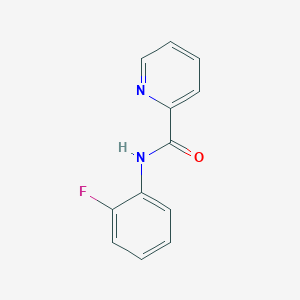

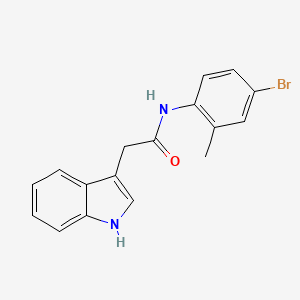

![molecular formula C20H17FN2O4S B7646151 N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)

N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the sulfonamide class of drugs and has been found to have promising therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves the inhibition of various enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). It also induces apoptosis by activating caspase-3 and caspase-9. In diabetes research, it inhibits the activity of aldose reductase, which is responsible for the conversion of glucose to sorbitol. In inflammation research, it inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activity of nuclear factor kappa B (NF-κB).

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. In cancer research, it inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In diabetes research, it lowers blood glucose levels and prevents the development of diabetic complications such as neuropathy and retinopathy. In inflammation research, it reduces inflammation and oxidative stress, and prevents the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide in lab experiments are its high potency and selectivity, and its ability to inhibit multiple targets. The limitations are its relatively high cost and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide. One direction is the development of new analogs with improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of its potential applications in other diseases such as Alzheimer's disease and cardiovascular diseases. Furthermore, the combination of this compound with other drugs or therapies may lead to synergistic effects and better therapeutic outcomes.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves the reaction of 3-fluorobenzoic acid, 4-methoxybenzenesulfonamide, and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide as a coupling reagent. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is obtained after purification using column chromatography.

Scientific Research Applications

N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to have hypoglycemic effects by inhibiting the activity of aldose reductase. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name |

N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c1-27-18-10-8-16(9-11-18)23-28(25,26)19-7-2-4-14(12-19)20(24)22-17-6-3-5-15(21)13-17/h2-13,23H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYAULMTTTZJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

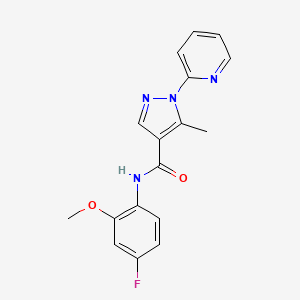

![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)

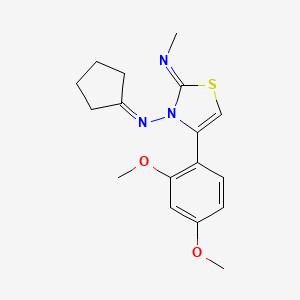

![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

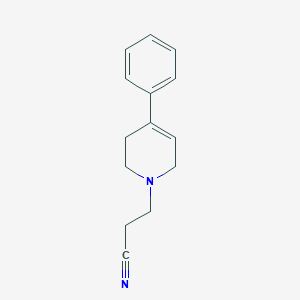

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)

![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)

![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)